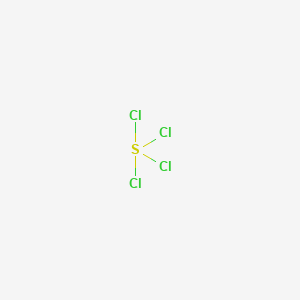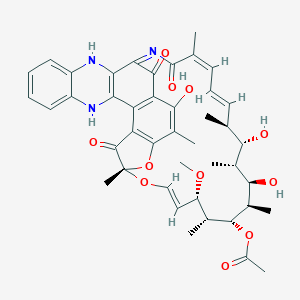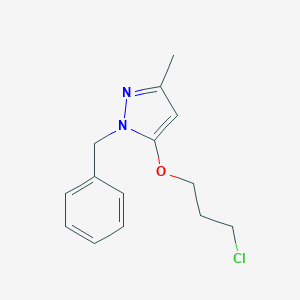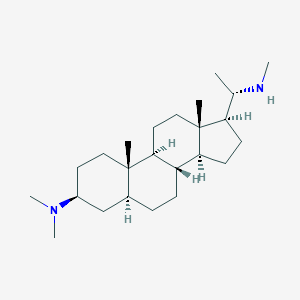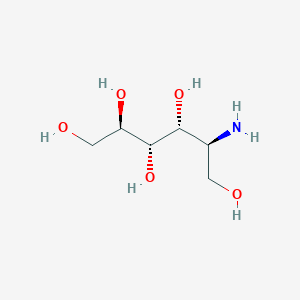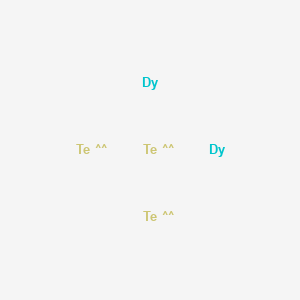
1-(p-Chlorophenylthio)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(p-Chlorophenylthio)-2-propanol, also known as PCPTP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, which makes it a valuable tool for researchers in many different fields. In
Wissenschaftliche Forschungsanwendungen
1-(p-Chlorophenylthio)-2-propanol has been found to have a wide range of applications in scientific research. One of the most significant uses of this compound is in the study of protein tyrosine phosphatases (PTPs). PTPs are a family of enzymes that play a critical role in regulating cell signaling pathways. Dysregulation of PTPs has been linked to many diseases, including cancer, diabetes, and autoimmune disorders.
This compound has been found to be a potent inhibitor of PTP activity, making it a valuable tool for studying the role of PTPs in disease. Researchers have used this compound to investigate the role of PTPs in cancer cell proliferation, insulin signaling, and immune system function.
Wirkmechanismus
1-(p-Chlorophenylthio)-2-propanol works by binding to the active site of PTPs, preventing them from dephosphorylating target proteins. This results in the accumulation of phosphorylated proteins, which can have a wide range of effects on cellular signaling pathways. The precise mechanism of action of this compound is still being studied, but it is believed to involve the formation of a covalent bond between the compound and the active site of the enzyme.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. In addition to its inhibition of PTP activity, this compound has been found to modulate the activity of other enzymes, including protein kinases and phospholipases. It has also been found to have anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-(p-Chlorophenylthio)-2-propanol for lab experiments is its specificity for PTPs. This allows researchers to selectively inhibit PTP activity without affecting other cellular processes. This compound is also relatively stable and easy to synthesize, making it a cost-effective tool for research.
One limitation of this compound is its potential toxicity. While the compound has been found to be relatively non-toxic in vitro, its effects on living organisms are still being studied. Researchers must be careful when working with this compound to ensure that they do not expose themselves or others to the compound.
Zukünftige Richtungen
There are many potential future directions for research on 1-(p-Chlorophenylthio)-2-propanol. One area of interest is the development of more potent and selective inhibitors of PTPs. Researchers are also investigating the use of this compound in combination with other drugs for the treatment of cancer and other diseases.
Another area of interest is the study of the cellular signaling pathways that are affected by this compound inhibition. By understanding the downstream effects of PTP inhibition, researchers may be able to identify new targets for drug development.
Conclusion:
Overall, this compound is a valuable tool for scientific research due to its specificity for PTPs and its wide range of biochemical and physiological effects. While there are some limitations to its use, the potential benefits of this compound for research are significant. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of disease.
Synthesemethoden
The synthesis of 1-(p-Chlorophenylthio)-2-propanol involves the reaction of 2-propanol with p-chlorobenzenethiol in the presence of a catalyst. This reaction results in the formation of this compound, which can be purified through a series of distillation and crystallization steps. The purity of the final product is critical for its use in scientific research, as impurities can interfere with the results of experiments.
Eigenschaften
CAS-Nummer |
13663-04-2 |
|---|---|
Molekularformel |
C9H11ClOS |
Molekulargewicht |
202.7 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)sulfanylpropan-2-ol |
InChI |
InChI=1S/C9H11ClOS/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5,7,11H,6H2,1H3 |
InChI-Schlüssel |
CHHYHUZLMAKWAS-UHFFFAOYSA-N |
SMILES |
CC(CSC1=CC=C(C=C1)Cl)O |
Kanonische SMILES |
CC(CSC1=CC=C(C=C1)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



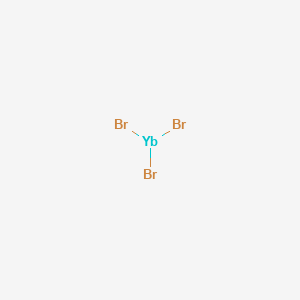

![Tris[2-(dodecylthio)ethyl] phosphite](/img/structure/B84813.png)

